
Samarium tris(hexamethyldisilazide)
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Overview
Description
Samarium tris(hexamethyldisilazide) is a chemical compound with the formula Sm[(Me3Si)2N]3. It is a rare earth metal complex that is used in various chemical reactions and processes. This compound is known for its unique properties and reactivity, making it valuable in both research and industrial applications.
Preparation Methods
Samarium tris(hexamethyldisilazide) can be synthesized through several methods. One common synthetic route involves the reaction of samarium chloride with lithium hexamethyldisilazide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization or sublimation .
Chemical Reactions Analysis
Samarium tris(hexamethyldisilazide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with esters and amines to form carboxamides under mild conditions.
Reduction Reactions: It can act as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Coordination Reactions: It forms complexes with various ligands, which can alter its reactivity and properties.
Common reagents used in these reactions include esters, amines, and various organic ligands. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Catalytic Applications
Samarium tris(hexamethyldisilazide) serves as a catalyst in several chemical reactions, particularly in the field of organic synthesis. Its notable applications include:
- Coordination Polymerization : It is used for the polymerization of renewable butyrolactone-based vinyl monomers, which are essential in producing biodegradable plastics .
- Intramolecular Hydroamination : The compound facilitates the hydroamination of non-activated alkenes, leading to the formation of amines from alkenes through nitrogen addition .
- Chiral Functionalization : It has been employed in the enantioselective hydroamination and cyclization reactions, which are crucial for synthesizing chiral compounds that have pharmaceutical significance .
Material Science Applications
In materials science, samarium tris(hexamethyldisilazide) is utilized in creating advanced materials due to its unique chemical properties:
- Metal-Organic Frameworks (MOFs) : The compound has been explored as a building block for samarium-based metal-organic frameworks, which have potential applications in gas storage and separation technologies .
- Gate Dielectric Applications : Research indicates that samarium-based compounds can be integrated into silicon-based materials for improved electronic properties, particularly in gate dielectrics for transistors .
Case Study 1: Coordination Polymerization
A study demonstrated that samarium tris(hexamethyldisilazide) effectively catalyzed the coordination polymerization of renewable monomers. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional petroleum-based plastics.
Case Study 2: Hydroamination Reactions
In another research project, this compound was used to facilitate hydroamination reactions involving non-activated alkenes. The reaction conditions were optimized to yield high selectivity and conversion rates, showcasing its utility in synthesizing complex amine structures.
Mechanism of Action
The mechanism of action of samarium tris(hexamethyldisilazide) involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound’s reactivity is largely due to the presence of the samarium ion, which can interact with different functional groups and promote various types of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Samarium tris(hexamethyldisilazide) can be compared with other similar compounds, such as:
Samarium(III) chloride: Another samarium-based compound used in organic synthesis.
Samarium(III) iodide: Used in similar applications but with different reactivity and properties.
Samarium(III) triflate: Known for its use as a Lewis acid catalyst in organic reactions
Each of these compounds has unique properties and applications, making samarium tris(hexamethyldisilazide) a valuable addition to the toolkit of chemists and researchers.
Biological Activity
Samarium tris(hexamethyldisilazide), commonly referred to as Sm[(Me₃Si)₂N]₃, is a lanthanide complex that has garnered attention for its unique chemical properties and potential biological applications. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Samarium tris(hexamethyldisilazide) is characterized by its coordination of three hexamethyldisilazide ligands to a samarium ion. The compound exhibits notable stability and reactivity, making it suitable for various synthetic applications.
Mechanisms of Biological Activity
The biological activity of Sm[(Me₃Si)₂N]₃ can be attributed to several mechanisms:
- Catalytic Activity : Sm[(Me₃Si)₂N]₃ has been shown to effectively catalyze the conversion of esters to amides under mild conditions. This reaction is particularly significant as it allows for the formation of amides from esters lacking acidic alpha-hydrogens, which are typically challenging substrates .
- Metal Ion Interaction : As a rare earth metal complex, samarium interacts with biological molecules, potentially influencing enzymatic reactions and metabolic pathways. Its ability to form stable complexes with biomolecules may enhance or inhibit specific biological functions.
1. Catalytic Conversion of Esters
A study demonstrated that Sm[(Me₃Si)₂N]₃ promotes the direct conversion of esters mixed with amines into carboxamides at temperatures below 0 °C. The reaction requires only a slight excess of amine and the lanthanide complex, achieving high yields .
Substrate | Amine | Yield (%) |
---|---|---|
Ethyl Acetate | Aniline | 95 |
Methyl Benzoate | Benzylamine | 90 |
2. Biological Distribution Studies
Research involving biodistribution studies of samarium complexes indicated that Sm-153 chloride and its derivatives exhibit significant uptake in critical organs, suggesting potential applications in radiotherapy for cancer treatment. The effective half-life of the labeled compound was calculated to be approximately 2.3 hours, indicating rapid clearance from non-target tissues .
3. Toxicological Studies
In a retrospective review involving patients treated with samarium Sm-153 lexidronam for osseous metastases, adverse events such as acute lower extremity edema and transient neuropathy were observed. The study highlighted the need for careful monitoring of patients undergoing treatment with samarium-based compounds due to potential side effects .
Properties
Molecular Formula |
C18H54N3Si6Sm |
---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
bis(trimethylsilyl)azanide;samarium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Sm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI Key |
MUFPZLRACJKLCI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3] |
Origin of Product |
United States |
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